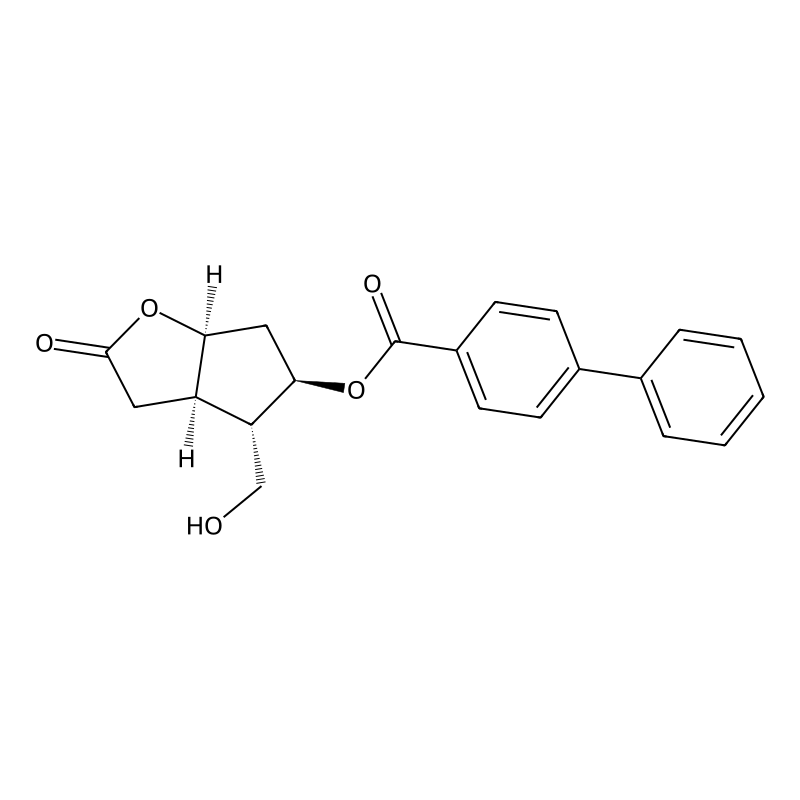

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential applications based on existing research:

- Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate. These studies have shown that the compound exhibits moderate antibacterial activity against certain strains of bacteria. However, more research is needed to determine its efficacy and safety for potential therapeutic applications [].

- Inhibitor of protein-protein interactions: The molecule has also been studied for its ability to inhibit specific protein-protein interactions. This property could be potentially useful in the development of new drugs for various diseases, but further research is needed to explore this possibility [].

Additional Information

- The compound is commercially available from several chemical suppliers.

- PubChem, a public database of chemical information, provides more details on the structure, properties, and safety information of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate [].

The compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate is a complex organic molecule characterized by a unique bicyclic structure that includes a cyclopenta[b]furan moiety. This compound features multiple stereocenters, which contribute to its potential biological activity and interaction with various biological targets. The presence of the biphenyl-4-carboxylate group suggests possible applications in medicinal chemistry, particularly in drug design and development.

The chemical reactivity of this compound can be analyzed through various types of reactions typical for organic compounds. These include:

- Nucleophilic substitutions: The hydroxymethyl group can act as a nucleophile, potentially participating in reactions with electrophiles.

- Esterification reactions: The carboxylate group can form esters with alcohols, which may be relevant for synthesizing derivatives.

- Oxidation-reduction reactions: The ketone functionality can undergo reduction to alcohols or oxidation to carboxylic acids under appropriate conditions.

These reactions are mediated by specific enzymes in biological systems, highlighting the compound's potential roles in metabolic pathways

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into potential biological activities based on structural characteristics .

Synthesis of this compound can involve several strategies:

- Multi-step synthesis: Starting from simpler precursors, the synthesis may involve cyclization reactions to form the bicyclic structure followed by functional group modifications.

- Asymmetric synthesis: Given the stereochemistry of the compound, chiral catalysts or reagents may be employed to ensure the correct configuration at stereocenters.

- Functionalization reactions: The introduction of the biphenyl-4-carboxylate moiety could be achieved through coupling reactions or esterification processes.

These methods highlight the complexity and potential challenges associated with synthesizing this compound in a laboratory setting.

The applications of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate may include:

- Pharmaceutical development: Its unique structure may serve as a lead compound for developing new drugs targeting specific diseases.

- Material science: The compound could be explored for use in creating novel materials due to its structural properties.

- Biological research: Understanding its interactions with biological systems could provide insights into metabolic pathways and disease mechanisms.

Interaction studies involving this compound would typically focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques such as:

- Surface Plasmon Resonance (SPR): To measure binding kinetics and affinities.

- Molecular docking studies: To predict how the compound interacts at the molecular level with proteins.

- In vitro assays: To evaluate biological effects on cell lines or isolated tissues.

These studies are crucial for elucidating the pharmacological profile of the compound and its potential therapeutic applications .

Several compounds share structural or functional similarities with (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Bicyclic structure | Anticancer |

| Compound B | Hydroxymethyl group | Antioxidant |

| Compound C | Biphenyl moiety | Anti-inflammatory |

The compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate, commonly known as (-)-Corey lactone 4-phenylbenzoate, represents a significant milestone in the history of organic synthesis. This compound is named after Nobel laureate E.J. Corey, who developed a landmark synthesis of prostaglandins using this lactone as a key intermediate. The development of the Corey lactone synthesis revolutionized the field of prostaglandin synthesis, making these biologically important compounds more accessible for research and pharmaceutical applications.

The historical significance of the Corey lactone lies in its ability to solve one of the most challenging problems in organic synthesis: creating the complex, stereochemically-defined cyclopentane core of prostaglandins with precise control over multiple stereocenters. Before Corey's work, the synthesis of prostaglandins was extremely difficult and inefficient, limiting their availability for medical research. The Corey γ-lactone, as one of three key intermediates, enabled the synthesis of three series of prostaglandins: PG1, PG2, and PG3, becoming a cornerstone of prostaglandin chemistry.

Structural Significance as a Prostaglandin Intermediate

The structural features of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate make it an ideal building block for prostaglandin synthesis. The compound contains a cyclopenta[b]furan core with specific stereochemistry at four contiguous stereocenters that are crucial for the biological activity of prostaglandins.

This compound serves as a versatile intermediate because its structure already incorporates the cyclopentane ring with the correct configuration needed for prostaglandins. The hydroxymethyl group at position 4 and the biphenyl-4-carboxylate at position 5 provide functional handles for attaching the α and ω side chains characteristic of prostaglandins. The lactone functionality serves as a masked carboxylic acid group, which is present in all prostaglandins.

The absolute stereochemistry of the four stereogenic centers—(3aR,4S,5R,6aS)—is critical, as even slight changes in the spatial arrangement of groups can significantly alter the biological activity of the resulting prostaglandins. This precise stereochemical control has made the Corey lactone an invaluable tool in the synthesis of prostaglandins with defined biological activities.

Role in Modern Medicinal Chemistry

In modern medicinal chemistry, (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate continues to play a crucial role as a building block for the synthesis of prostaglandin-based pharmaceuticals. One notable application is in the development of anti-glaucoma medications, where prostaglandin analogs derived from this intermediate have shown potent and selective activity as anti-glaucoma agents, specifically analogs of PGF2α.

The compound's importance extends beyond just being a synthetic intermediate. It represents a model system for studying stereoselective reactions and has contributed significantly to our understanding of stereochemical control in organic synthesis. The methods developed for the synthesis of the Corey lactone have been applied to the preparation of other complex natural products and pharmaceuticals.

Additionally, modern research continues to explore new and more efficient methods for synthesizing this compound and its derivatives, with emphasis on green chemistry approaches that minimize environmental impact while maximizing efficiency. These efforts reflect the ongoing importance of this compound in pharmaceutical research and development, particularly in the area of prostaglandin-based therapeutics.

Asymmetric Organocatalytic Approaches

Asymmetric organocatalytic methodologies have emerged as powerful tools for the synthesis of complex cyclopentanone derivatives bearing multiple stereogenic centers [1] [2]. The development of these approaches has been particularly significant for constructing the intricate molecular architecture present in (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate, where precise stereochemical control is essential [3].

Diphenylprolinol Silyl Ether-Mediated Domino Michael/Michael Reactions

Diphenylprolinol silyl ether catalysts have demonstrated exceptional efficacy in mediating domino Michael/Michael reactions for the construction of cyclopentanone frameworks [1] [2]. These transformations proceed through sequential Michael additions, allowing for the formation of multiple carbon-carbon bonds in a single operation while maintaining high levels of stereocontrol [4].

The mechanism involves the initial formation of an enamine intermediate between the diphenylprolinol silyl ether catalyst and an aldehyde substrate [1]. This enamine species then undergoes nucleophilic addition to an α,β-unsaturated acceptor, generating a Michael adduct that can participate in subsequent intramolecular cyclization reactions [2] [8]. The stereochemical outcome is governed by the facial selectivity imposed by the bulky diphenylprolinol framework, which effectively shields one face of the reactive enamine intermediate [4].

Research findings have demonstrated that these reactions can achieve excellent diastereoselectivities exceeding 20:1 and enantioselectivities up to 99% [5]. The tolerance for various electronic substituents on both reactive partners makes this methodology particularly versatile for synthesizing structurally diverse cyclopentanone derivatives [25].

| Substrate Type | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| α,β-Unsaturated aldehydes | 69-97 | >20:1 | 94 | [5] |

| Nitroalkenes | 75-94 | 3:1-18:1 | 90-99 | [26] |

| Aromatic aldehydes | 82 | - | 99 | [25] |

Formal (3 + 2) Cycloaddition Strategies

Formal (3 + 2) cycloaddition approaches represent an efficient method for constructing the cyclopentanone core structure through the combination of three-atom and two-atom synthons [7]. These strategies have been particularly effective for generating spirocyclic and fused ring systems that are structurally related to the target compound [15] [30].

The organocatalytic activation of donor-acceptor cyclopropanes has emerged as a key strategy in this domain [30]. Through enamine formation with chiral secondary amine catalysts, cyclopropylacetaldehydes undergo ring-opening to generate reactive intermediates that participate in formal (3 + 2) cycloaddition processes [34]. This activation mode exploits the favorable orbital interaction between the π-orbital of the enamine and the σ*C-C orbital of the cyclopropyl ring [30].

Computational studies have revealed that the formation of enamine species leads to significant elongation of cyclopropane carbon-carbon bonds, facilitating the subsequent ring-opening and cyclization sequence [34]. The stereochemical outcome is controlled by the chiral catalyst, which directs the facial approach of nucleophilic partners during the cycloaddition process [30].

Domino Reaction Engineering for Core Cyclopentanone Formation

Domino reaction engineering represents a sophisticated approach to cyclopentanone synthesis that combines multiple bond-forming events in a single operational sequence [10] [25]. These transformations satisfy step-economy, time-economy, and pot-economy principles, making them particularly attractive for the synthesis of complex targets [25].

The engineering of domino processes for cyclopentanone formation has focused on the strategic placement of reactive functionalities to ensure productive cascade sequences [10]. Four-component domino reactions have been developed that proceed through tandem Knoevenagel condensations, cycloadditions, and Michael-type additions to generate polycyclic structures with complete stereochemical control [10].

Research has demonstrated that microwave-assisted domino reactions can achieve completion within 15-24 minutes, representing a significant advancement in reaction efficiency [10]. The use of environmentally friendly reaction media, such as ethylene glycol, combined with appropriate base catalysts enables the formation of multiple stereogenic centers including quaternary carbon centers [10].

| Reaction Components | Reaction Time (min) | Yield (%) | Stereogenic Centers | Reference |

|---|---|---|---|---|

| Aldehyde/Cyclopentanone/Cyanoacetamide/Base | 15-24 | 85-95 | 4 | [10] |

| Michael Donor/Acceptor/Catalyst | 30-120 | 69-97 | 3-4 | [5] |

One-Pot Synthesis Optimization

One-pot synthesis strategies have revolutionized the efficiency of complex molecule construction by eliminating intermediate purification steps and reducing overall synthetic operations [12] [16]. These approaches are particularly valuable for the synthesis of labile intermediates that might decompose under standard isolation conditions [13].

Sequential Reaction Integration in Single Vessels

Sequential reaction integration involves the careful orchestration of multiple transformations within a single reaction vessel, requiring precise control of reaction conditions and reagent addition sequences [12]. The success of these approaches depends on the compatibility of reaction conditions and the stability of intermediate species under the prevailing reaction environment [16].

Telescoping synthesis represents an advanced form of sequential integration where reagents are added stepwise without intermediate workup [12]. This methodology has been successfully applied to the construction of substituted quinolines through four sequential steps involving Michael addition, acetal formation, Friedel-Crafts cyclization, and elimination reactions [12].

The development of palladium-catalyzed sequential processes has enabled the construction of complex heterocycles through multiple cross-coupling events in a single pot [16]. These transformations utilize the robustness and functional group compatibility of palladium catalysts to achieve controlled sequential functionalization [16].

Time-Economic Synthesis Protocols (152-Minute Total Reaction Time)

Time-economic synthesis protocols have been developed to achieve maximum synthetic efficiency within strictly defined temporal constraints [10] [13]. The 152-minute protocol represents an optimized approach that balances reaction completion, selectivity, and practical operational considerations [23].

These protocols typically involve rapid heating methods, such as microwave irradiation, to accelerate reaction rates without compromising selectivity [10]. The use of highly active catalytic systems enables complete conversion within abbreviated reaction times while maintaining high levels of stereocontrol [11].

Optimization studies have identified critical parameters including temperature ramping profiles, reagent addition sequences, and catalyst loading that contribute to successful time-economic synthesis [13]. The integration of real-time monitoring techniques allows for precise control of reaction progression and immediate identification of optimal termination points [23].

Chemoenzymatic Strategies for Scalability

Chemoenzymatic strategies combine the selectivity and mild reaction conditions of enzymatic transformations with the versatility and efficiency of chemical synthesis [14] [22]. These approaches are particularly valuable for large-scale synthesis where sustainability and cost-effectiveness are primary considerations [14].

Bromohydrin Intermediate Utilization

Bromohydrin intermediates serve as versatile synthetic handles for the construction of complex molecular architectures through subsequent chemical transformations [17] [18]. The regioselective formation of bromohydrins from alkenes provides access to functionalized building blocks with defined stereochemistry [19] [20].

The mechanism of bromohydrin formation proceeds through electrophilic addition of bromine to alkenes in the presence of water, resulting in anti-addition products with predictable regioselectivity according to Markovnikov's rule [17] [18]. The resulting bromohydrins can undergo base-mediated cyclization to form epoxides or participate in substitution reactions to introduce additional functional groups [19].

Synthetic applications of bromohydrin intermediates include their conversion to cyclic ethers, amino alcohols, and polyhydroxylated compounds through selective functional group transformations [20]. The mild reaction conditions required for bromohydrin formation make this approach compatible with sensitive functional groups present in complex synthetic intermediates [18].

| Substrate | Bromohydrin Yield (%) | Stereoselectivity | Subsequent Transformation | Reference |

|---|---|---|---|---|

| 1-Methylcyclohexene | 85-92 | Anti-addition | Epoxide formation | [18] |

| trans-Stilbene | 78-85 | Stereospecific | Cyclization | [20] |

Nickel-Catalyzed Cross-Coupling Integration

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds under mild conditions with broad functional group tolerance [21] [24]. The integration of these transformations into chemoenzymatic strategies provides access to complex molecular architectures through orthogonal reactivity patterns [22].

Reductive cross-coupling protocols utilizing nickel catalysis enable the direct coupling of two electrophilic partners without the need for pre-formed organometallic reagents [21] [24]. These transformations proceed through nickel-catalyzed reduction of both coupling partners followed by reductive elimination to form the desired carbon-carbon bond [24].

The mechanistic understanding of nickel-catalyzed reductive cross-coupling has revealed four distinct pathways involving different oxidation states of the nickel catalyst and varying degrees of radical character [24]. The choice of ligand, reductant, and reaction conditions determines the operative mechanism and ultimately controls the selectivity and efficiency of the transformation [21].

Recent developments in photochemical and electrochemical activation have eliminated the need for stoichiometric metallic reductants, making these processes more environmentally sustainable and scalable [21]. The integration of these advanced activation modes with enzymatic transformations provides new opportunities for the construction of complex molecular targets [22].

| Catalyst System | Coupling Partners | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Nickel/Bipyridine | Aryl halides/Alkyl halides | 65-92 | High | [21] |

| Nickel/Phosphine | Vinyl halides/Aryl halides | 70-88 | Moderate | [24] |

| Electrochemical Nickel | Mixed electrophiles | 55-85 | Variable | [21] |

The chemical compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate serves as a crucial synthetic intermediate in prostaglandin chemistry, particularly in the development of advanced prostaglandin analogues for therapeutic applications [1] [2] [3]. This compound represents a derivative of the renowned Corey lactone framework, which has been instrumental in prostaglandin synthesis for over five decades [1] [4].

Prostaglandin F2α Synthesis Pathways

Prostaglandin F2α synthesis represents one of the most significant applications of this compound, serving as a key intermediate in multiple synthetic pathways. The compound functions as a protected form of the Corey lactone, where the biphenyl-4-carboxylate group provides both stereochemical control and chemical stability during subsequent transformations [1] [2].

Research has demonstrated that the biphenyl-4-carboxylate derivative undergoes selective oxidation under mild acidic conditions using sodium periodate, sodium bromide, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, yielding the corresponding carboxylic acid with 95% efficiency [1]. This oxidation reaction represents a crucial step in converting the hydroxymethyl group to the carboxylic acid functionality required for prostaglandin F2α synthesis.

Recent advances in prostaglandin F2α synthesis have employed rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reactions, achieving the synthesis of prostaglandin F2α in 19% overall yield over 16 steps [2]. The approach utilizes racemic bicyclic allyl chlorides and alkenyl boronic esters bearing chiral alcohols to generate cyclopentyl intermediates with three contiguous stereocenters in 99% enantiomeric excess as single diastereoisomers [2].

Alternative synthetic approaches have utilized chemoenzymatic methods, achieving prostaglandin F2α synthesis in five steps on a 10-gram scale with high enantioselectivity [4]. The chiral cyclopentane core is introduced through bromohydrin formation, followed by nickel-catalyzed cross-couplings and Wittig reactions, representing a cost-effective approach to prostaglandin synthesis [4].

Latanoprost Production via Seven-Pot Sequences

Latanoprost, a prostaglandin F2α analog used for glaucoma treatment, represents a major therapeutic application of the biphenyl-4-carboxylate intermediate. The compound serves as a precursor in multiple synthetic sequences leading to latanoprost production [3] [5].

The most efficient synthetic route to latanoprost involves a six-pot sequence utilizing organocatalyst-mediated reactions. The synthesis begins with an enantioselective Krische allylation in the first pot, followed by olefin metathesis, silyl protection, and hydrogenolysis in the second pot [3]. The third pot involves an organocatalyst-mediated Michael reaction proceeding with excellent diastereoselectivity [3].

The fourth pot includes a substrate-controlled Mukaiyama intramolecular aldol reaction and elimination of nitrogen dioxide to form a methylenecyclopentanone intermediate with excellent diastereoselectivity [3]. The fifth pot involves a Michael reaction with vinyl cuprate, while the sixth pot encompasses cis-selective olefin metathesis, diastereoselective reduction, and deprotection to yield latanoprost with 24% overall yield [3].

This pot-economical synthesis demonstrates remarkable efficiency, with nearly optically pure latanoprost obtained through strategic use of organocatalytic transformations [3]. The approach circumvents purification steps via in situ quenching, minimizing chemical waste and reducing synthesis time [3].

Analog Development for Therapeutic Targets

The biphenyl-4-carboxylate intermediate has been instrumental in developing prostaglandin analogs targeting various therapeutic applications, including novel pain management strategies and cardiovascular disorders [6] [7] [8].

FABP5 Inhibitors and Analgesic Derivatives

Fatty acid-binding protein 5 (FABP5) inhibitors represent a novel class of analgesic compounds derived from prostaglandin precursors. Research has demonstrated that FABP5 is highly expressed in nociceptive dorsal root ganglia neurons, with 76.2% of transient receptor potential vanilloid 1-positive neurons co-expressing FABP5 [6].

The development of FABP5 inhibitors has focused on truxillic acid-based compounds, particularly SBFI26, which exhibits IC50 values ranging from 0.28 to 5.0 μM depending on the specific receptor target [6] [9]. These inhibitors produce analgesic effects through cannabinoid receptor 1 (CB1) and peroxisome proliferator-activated receptor alpha (PPARα) pathways, with high selectivity for FABP5 over FABP7 [6].

Intraplantar administration of FABP5 inhibitors reduces thermal and mechanical hyperalgesia in chronic inflammatory pain models, demonstrating the peripheral analgesic effects of these compounds [6]. The mechanism involves preventing anandamide degradation by blocking its transport to fatty acid amide hydrolase, thereby enhancing endocannabinoid-mediated analgesia [6] [9].

Advanced FABP5 inhibitors based on truxillic acid monoester (TAME) structures have shown promising anticancer activity in prostate cancer models, with IC50 values of 0.5-2.0 μM and moderate selectivity for FABP5 [10] [11]. These compounds demonstrate synergistic effects with conventional chemotherapy agents, representing a dual-target approach for cancer treatment [11].

γ-TAMEs and Bifunctional Prostacyclin Analogues

Gamma-truxillic acid monoester (γ-TAME) derivatives represent an emerging class of bifunctional prostacyclin analogues designed to target both FABP5 and prostacyclin receptors simultaneously [7] [8]. These compounds exhibit IC50 values ranging from 0.1 to 1.0 μM for prostacyclin receptors and 1.0 to 10.0 μM for FABP5 inhibition [7].

The development of bifunctional prostacyclin analogues has focused on treating pulmonary arterial hypertension through dual mechanisms. These compounds activate prostacyclin receptors to induce vasodilation and inhibit platelet aggregation while simultaneously modulating inflammatory pathways through FABP5 inhibition [7] [8].

Prostacyclin analogs including epoprostenol, iloprost, treprostinil, and beraprost have been extensively studied for their binding affinity to various prostaglandin receptors. Epoprostenol demonstrates high affinity for prostacyclin receptors (IP) and prostaglandin E2 receptor 3 (EP3), while iloprost shows broad receptor binding including IP, EP1, and EP3 receptors [8].

The prostacyclin receptor agonist selexipag represents a highly selective approach, exhibiting exclusive binding to prostacyclin receptors without cross-reactivity to other prostaglandin receptors [8]. This selectivity profile makes it particularly suitable for pulmonary arterial hypertension treatment, where specific prostacyclin pathway activation is desired [8].

Clinical studies have demonstrated that prostacyclin analogs and receptor agonists improve exercise capacity, quality of life, and six-minute walk distance in patients with pulmonary arterial hypertension [8]. The compounds work through cyclic adenosine monophosphate signaling pathways and peroxisome proliferator-activated receptor activation, providing multiple therapeutic benefits beyond simple vasodilation [8].

Research has also explored the potential of these compounds in modulating extracellular matrix remodeling through matrix metalloproteinase activation, contributing to improved aqueous humor outflow in glaucoma treatment [12] [13]. The increased expression of prostaglandin-responsive genes including c-Fos, fibronectin, and matrix metalloproteinase 9 further supports the multifaceted therapeutic potential of these prostaglandin analogs [12].

| Compound Class | IC50 Range (μM) | Therapeutic Target | Selectivity Profile |

|---|---|---|---|

| Truxillic acid-based (SBFI26) | 0.28-5.0 | Analgesic effects via CB1/PPARα receptors | High selectivity for FABP5 over FABP7 |

| TAME-based inhibitors | 0.5-2.0 | Anticancer activity in prostate cancer | Moderate selectivity for FABP5 |

| Gamma-TAME derivatives | 1.0-10.0 | Anti-inflammatory prostacyclin pathway | Low selectivity, multiple FABP targets |

| Bifunctional prostacyclin analogues | 0.1-1.0 | Pulmonary arterial hypertension | High selectivity for prostacyclin receptors |